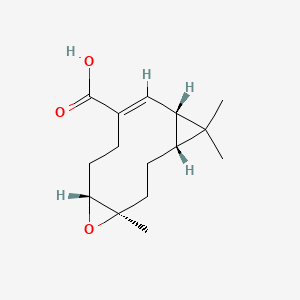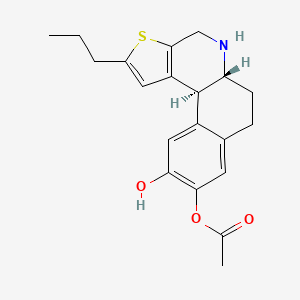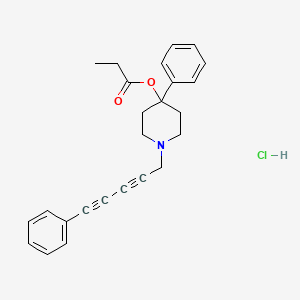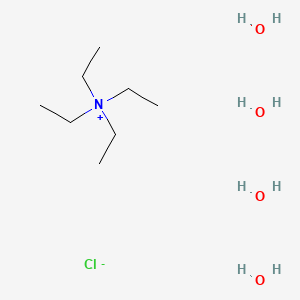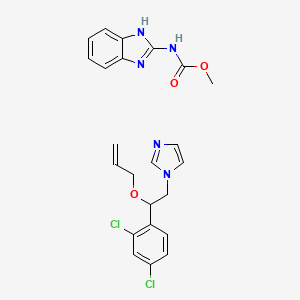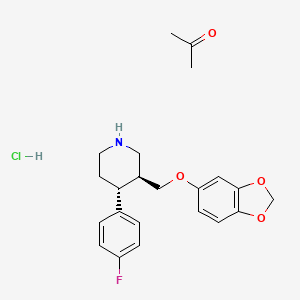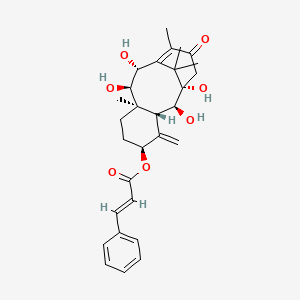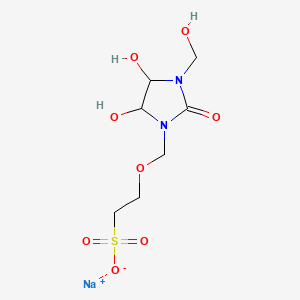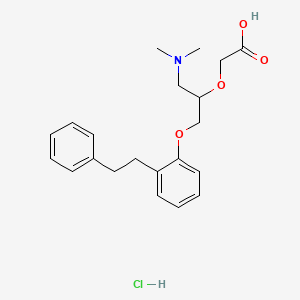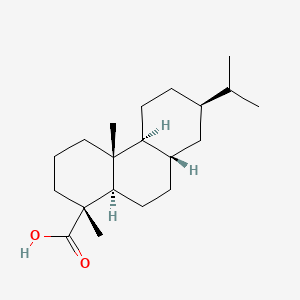
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester, a nitrophenyl group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the esterification with 2-chloroethanol yields the desired compound. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloroethyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates or sulfonamides.
Applications De Recherche Scientifique
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl((methyl(4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, ethyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester
- Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-bromoethyl ester
Uniqueness
Carbamic acid, methyl((methyl(3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 3-nitrophenyl group and the 2-chloroethyl ester makes it particularly suitable for specific synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
116943-70-5 |
|---|---|
Formule moléculaire |
C11H14ClN3O6S |
Poids moléculaire |
351.76 g/mol |
Nom IUPAC |
2-chloroethyl N-methyl-N-[methyl-(3-nitrophenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C11H14ClN3O6S/c1-13(9-4-3-5-10(8-9)15(17)18)22(19,20)14(2)11(16)21-7-6-12/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
BOIPHOFOESDIGW-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N(C)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




